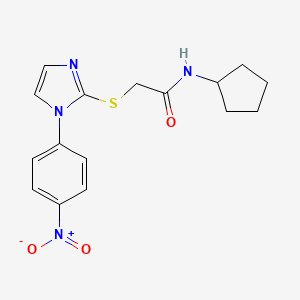

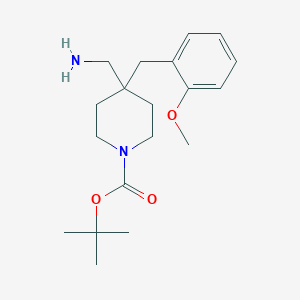

N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound. It contains a cyclopentyl group, a nitrophenyl group, an imidazole ring, a thio group, and an acetamide group .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it might involve the reaction of a cyclopentyl acetamide with a 4-nitrophenyl imidazole derivative. The thio group could be introduced through a substitution reaction .Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the cyclopentyl ring and the imidazole ring. The nitro group on the phenyl ring is an electron-withdrawing group, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group and could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the functional groups present. For example, the presence of the polar nitro group and amide group could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación

Anticancer Applications

Synthesis and Biological Evaluation of Thiazole Derivatives : Thiazole derivatives, similar in structure to the target compound, have been synthesized and evaluated for their anticancer activity. A study found that some of these derivatives showed selective cytotoxicity against human lung adenocarcinoma cells (A549) while being less toxic to non-cancerous cells (NIH/3T3), indicating potential as anticancer agents. The compounds were characterized using NMR, LC-MS/MS, and other analytical methods, highlighting their selective apoptosis-inducing capabilities in cancer cells compared to the standard, cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antitumor Activity of Benzothiazole Derivatives : Another study synthesized benzothiazole derivatives and evaluated their antitumor activity against approximately 60 human tumor cell lines. Two compounds were identified with considerable anticancer activity against specific cancer cell lines, suggesting the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Applications

- Novel Hydrazone Derivatives with Antimicrobial Activity : Research on hydrazone derivatives of imidazo[2,1-b]thiazole showed significant antibacterial and antifungal activities against various strains. This highlights the antimicrobial potential of structurally related compounds, emphasizing their relevance in developing new antimicrobial agents (Güzeldemirci, Şatana, & Küçükbasmacı, 2015).

Synthesis and Evaluation of Derivatives

- Synthesis and Evaluation of Imidazothiadiazole Analogs : A study focused on synthesizing N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluating their anticancer screening. The compounds showed potent cytotoxic effects against breast cancer cell lines, underlining the importance of structural modification in enhancing anticancer activity (Abu-Melha, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopentyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c21-15(18-12-3-1-2-4-12)11-24-16-17-9-10-19(16)13-5-7-14(8-6-13)20(22)23/h5-10,12H,1-4,11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQGIXLSMXGVOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1H-1,3-benzodiazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B2663518.png)

![6-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2663519.png)

![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)

![methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2663522.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride](/img/structure/B2663525.png)

![N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2663528.png)

![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2663529.png)

![3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663533.png)